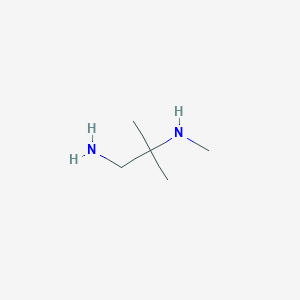

(1-Amino-2-methylpropan-2-yl)(methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is a chemical compound with the CAS Number: 116577-09-4 . It has a molecular weight of 102.18 . It is a liquid at room temperature .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 102.18 .科学的研究の応用

Structural and Vibrational Investigations

One study highlights the preparation of a hydrogen-bonded molecular complex through the reaction of 2-amino-2-methyl propanol and selenic acid, demonstrating the compound's role in the formation of bis(1–hydroxy–2–methylpropan–2–aminium)selenate (C8H24N2O6Se). The research provides insights into the compound's structural and vibrational characteristics, leveraging X-ray diffraction analysis and quantum chemical studies to understand its supramolecular arrangement and thermodynamic parameters (Thirunarayanan et al., 2017).

CO2 Capture and Environmental Applications

A comparative study of different amine-based solvents for CO2 capture highlighted the potential of 2-amino-2-methylpropanol (AMP) as an efficient absorbent. The research emphasizes AMP's ability to reduce energy requirements and solvent consumption in CO2-capture units, offering a promising avenue for environmental sustainability (Hüser et al., 2017).

Therapeutic Compound Synthesis

Further research has contributed to the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in developing therapeutic compounds, showcasing the versatility of this chemical structure in medicinal chemistry applications (Fleck et al., 2003).

Corrosion Inhibition

Investigations into the inhibitive effect of certain compounds, including those with structures similar to "(1-Amino-2-methylpropan-2-yl)(methyl)amine," have demonstrated significant potential in corrosion inhibition. This application is critical for protecting metals in acidic environments, contributing to materials science and engineering (Leçe et al., 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrazole derivatives involving reactions with primary amines, including discussions on antitumor, antifungal, and antibacterial pharmacophore sites, illustrate the compound's significance in drug discovery and development (Titi et al., 2020).

Safety and Hazards

“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is associated with several hazard statements including H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

作用機序

Target of Action

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as 2-Amino-2-methyl-1-propanol or AMP , is an organic compound that is classified as an alkanolamine It is known to interact with various biochemical processes due to its amine and alcohol functional groups .

Mode of Action

It is known to act as a useful buffer and a precursor to numerous other organic compounds . It can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine .

Biochemical Pathways

AMP is involved in several biochemical pathways due to its role as a precursor to other compounds. For instance, it is used in the synthesis of oxazolines , which are heterocyclic compounds involved in various biological processes. It is also a precursor to 2,2-dimethylaziridine , another heterocyclic compound with potential biological activity.

Pharmacokinetics

It is known that amp is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of AMP would depend on its specific interactions with various enzymes and transporters in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMP. For instance, the presence of other reactants (such as acyl chlorides) can influence its ability to form other compounds like oxazolines . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of AMP.

特性

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

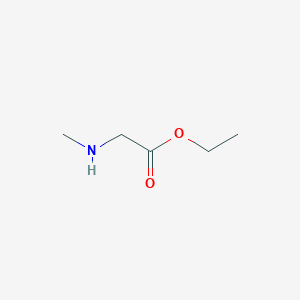

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSRQHOWXXYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)